molecular formula C9H7ClN4 B8350004 6-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile

6-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile

Cat. No.: B8350004
M. Wt: 206.63 g/mol
InChI Key: TUUHRSOIRVKPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C9H7ClN4 and its molecular weight is 206.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7ClN4

Molecular Weight

206.63 g/mol

IUPAC Name

6-chloro-1-ethylimidazo[4,5-c]pyridine-4-carbonitrile

InChI

InChI=1S/C9H7ClN4/c1-2-14-5-12-9-6(4-11)13-8(10)3-7(9)14/h3,5H,2H2,1H3

InChI Key

TUUHRSOIRVKPSV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=C(C=C21)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ytterbium triflate (75 mg) was added to a solution of 3-amino-6-chloro-4-ethyl-amino-pyridine-2-carbonitrile (1.41 g) in triethyl orthoformate (50 mL). The mixture was heated at 120° C. under stirring for 2.5 hours, than concentrated under reduced pressure. The residue was chromatographed (eluent: dichloromethane/ethyl acetate 9/1) to yield a solid which was triturated with diethyl ether and filtered off to afford the title compound (0.973 g, 66%) as white crystals (mp=138° C.). 1H NMR (CDCl3) δ: 8.17 (s, 1H); 7.62 (s, 1H); 4.31 (q, J=8 Hz, 2H); 1.62 (t, J=8 Hz, 3H). 13C NMR (CDCl3) δ: 147.5, 143.8, 142.9, 141.7, 124.0, 114.1, 109.2, 40.9, 15.2.
Quantity
75 mg
Type
reactant
Reaction Step One
Name
3-amino-6-chloro-4-ethyl-amino-pyridine-2-carbonitrile
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
66%

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